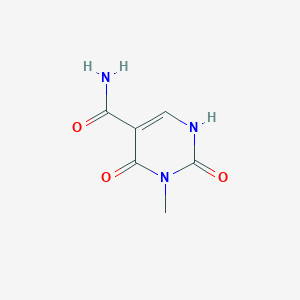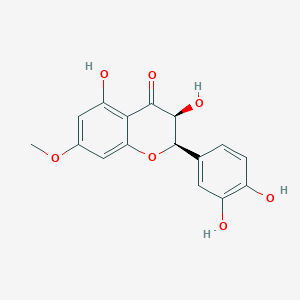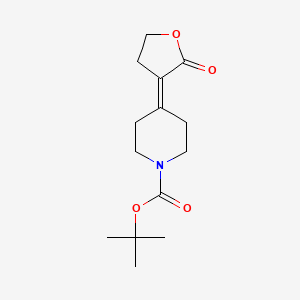
1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide is a chemical compound with the molecular formula C7H9N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of 1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-1,2,3,6-Tetrahydrophthalic anhydride: Used as a curing agent for epoxides and a chemical modifier in polymer synthesis.
Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: Known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C6H7N3O3 |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7N3O3/c1-9-5(11)3(4(7)10)2-8-6(9)12/h2H,1H3,(H2,7,10)(H,8,12) |
InChI-Schlüssel |
CJSBVOANQWDNNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)








![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
